1-(Azetidin-3-yl)-3-methylimidazolidin-2-one
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Overview
Description
1-(Azetidin-3-yl)-3-methylimidazolidin-2-one is a heterocyclic compound that features both azetidine and imidazolidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-3-methylimidazolidin-2-one can be achieved through several methods. . This method is efficient but has inherent challenges that need to be addressed for successful synthesis.
Industrial Production Methods
For industrial production, a green and cost-effective synthesis method is preferred. This involves using commercially available and low-cost starting materials, such as benzylamine, and employing industry-oriented reactions like green oxidation in a microchannel reactor . This method is suitable for large-scale production due to its efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-3-methylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(Azetidin-3-yl)-3-methylimidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets. The azetidine ring is known to be a conformationally restricted component, which can interact with biological molecules in a unique manner. This interaction can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects in cancer cells.
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: A newly functionalized heterocyclic amino acid with potential biological activities.
Uniqueness
1-(Azetidin-3-yl)-3-methylimidazolidin-2-one is unique due to its dual ring structure, which combines the properties of both azetidine and imidazolidinone. This duality provides a versatile scaffold for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-(azetidin-3-yl)-3-methylimidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-9-2-3-10(7(9)11)6-4-8-5-6/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTBQRLRMGOGGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)C2CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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